

The Discovery and Development of Myc-Ribotac: A Technical Guide

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Compound of Interest

Compound Name: **Myc-ribotac**

Cat. No.: **B10862044**

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Executive Summary

The MYC oncogene, a master regulator of cellular proliferation and metabolism, has long been considered an "undruggable" target in cancer therapy due to its lack of a defined binding pocket for small molecules.^[1] **Myc-ribotac** represents a novel and promising therapeutic strategy that circumvents this challenge by targeting the messenger RNA (mRNA) that encodes for the MYC protein. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **Myc-ribotac**, a first-in-class RNA-targeting chimeric molecule. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved in its development.

Introduction: Targeting MYC at the RNA Level

The MYC protein is a transcription factor that is dysregulated in a majority of human cancers, playing a critical role in tumor initiation and maintenance.^{[1][2]} Traditional drug discovery efforts have been largely unsuccessful in directly inhibiting MYC protein function.^[3] An alternative approach is to prevent the synthesis of the MYC protein by targeting its mRNA. The MYC mRNA possesses a highly structured 5' untranslated region (UTR) containing an Internal Ribosome Entry Site (IRES), which is essential for its translation.^[4] This structured RNA element presents a viable target for small molecule intervention.

Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional molecules designed to bind to a specific RNA target and recruit an endogenous ribonuclease to degrade it. **Myc-ribotac** is a RIBOTAC specifically designed to target the IRES of MYC mRNA and induce its degradation through the recruitment of RNase L, a ubiquitously expressed latent endoribonuclease involved in the innate immune response.

The Architecture of Myc-Ribotac

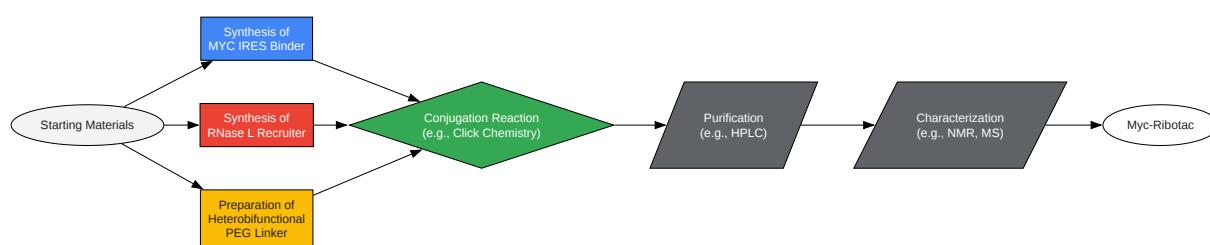
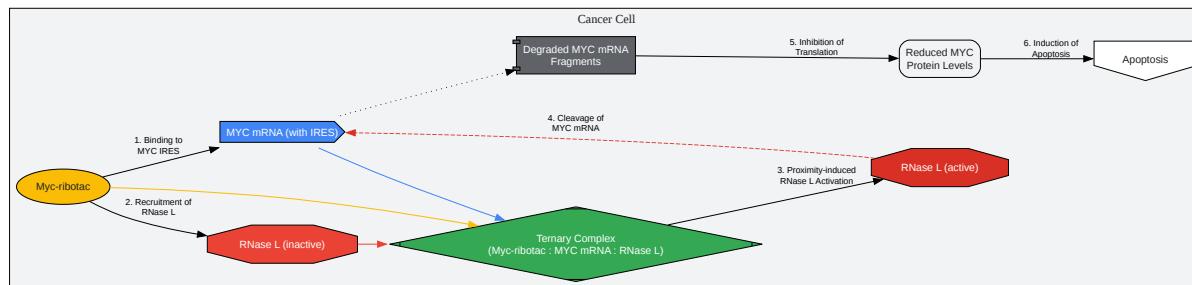
Myc-ribotac is a chimeric molecule comprising three key components:

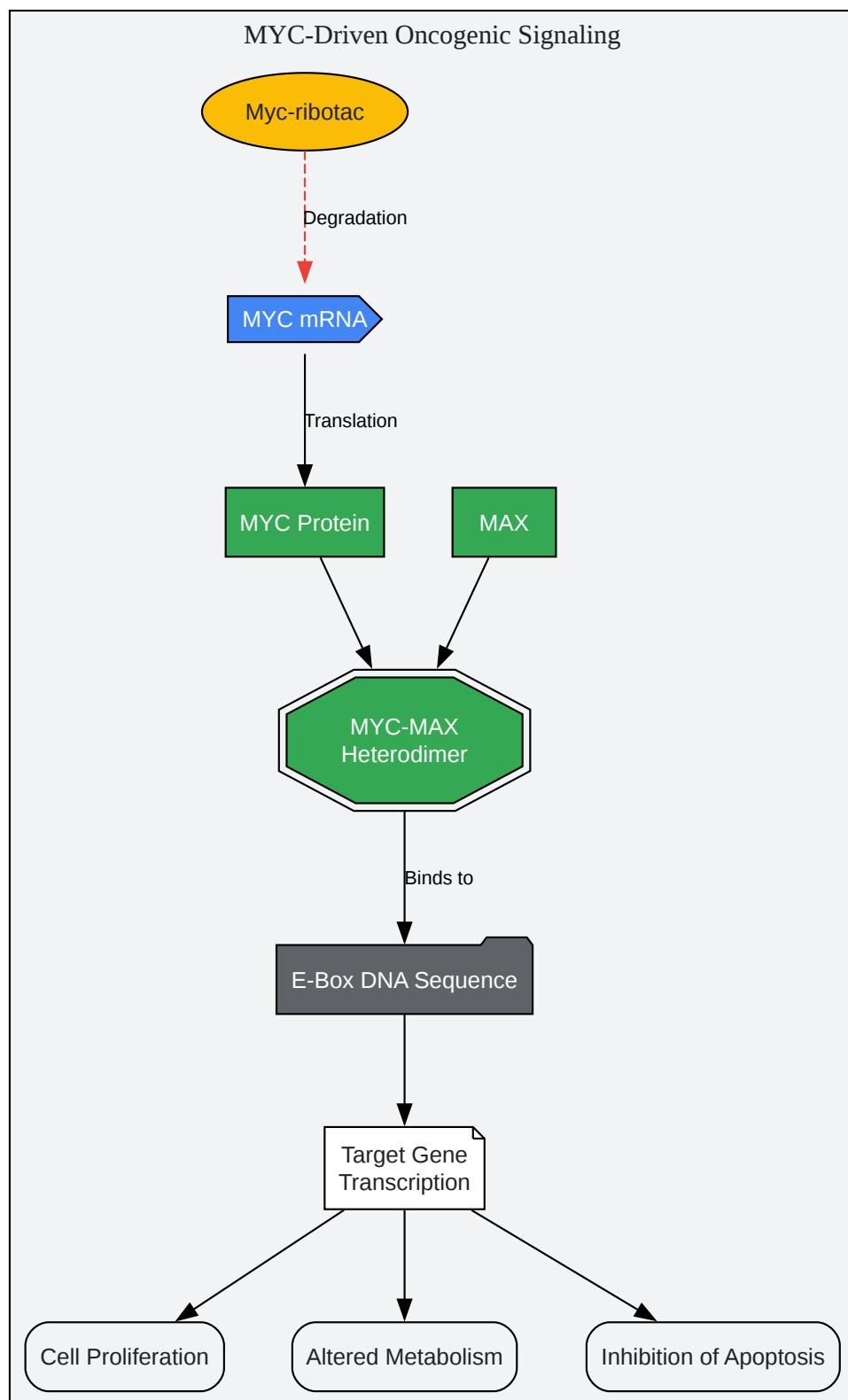
- A MYC IRES Binding Moiety: This small molecule is designed to specifically recognize and bind to a structured motif within the MYC IRES.
- An RNase L Recruiting Moiety: This component binds to and activates RNase L.
- A Flexible Linker: A polyethylene glycol (PEG) linker connects the RNA-binding and RNase L-recruiting moieties, providing the necessary flexibility for the formation of a productive ternary complex between **Myc-ribotac**, the MYC mRNA, and RNase L.

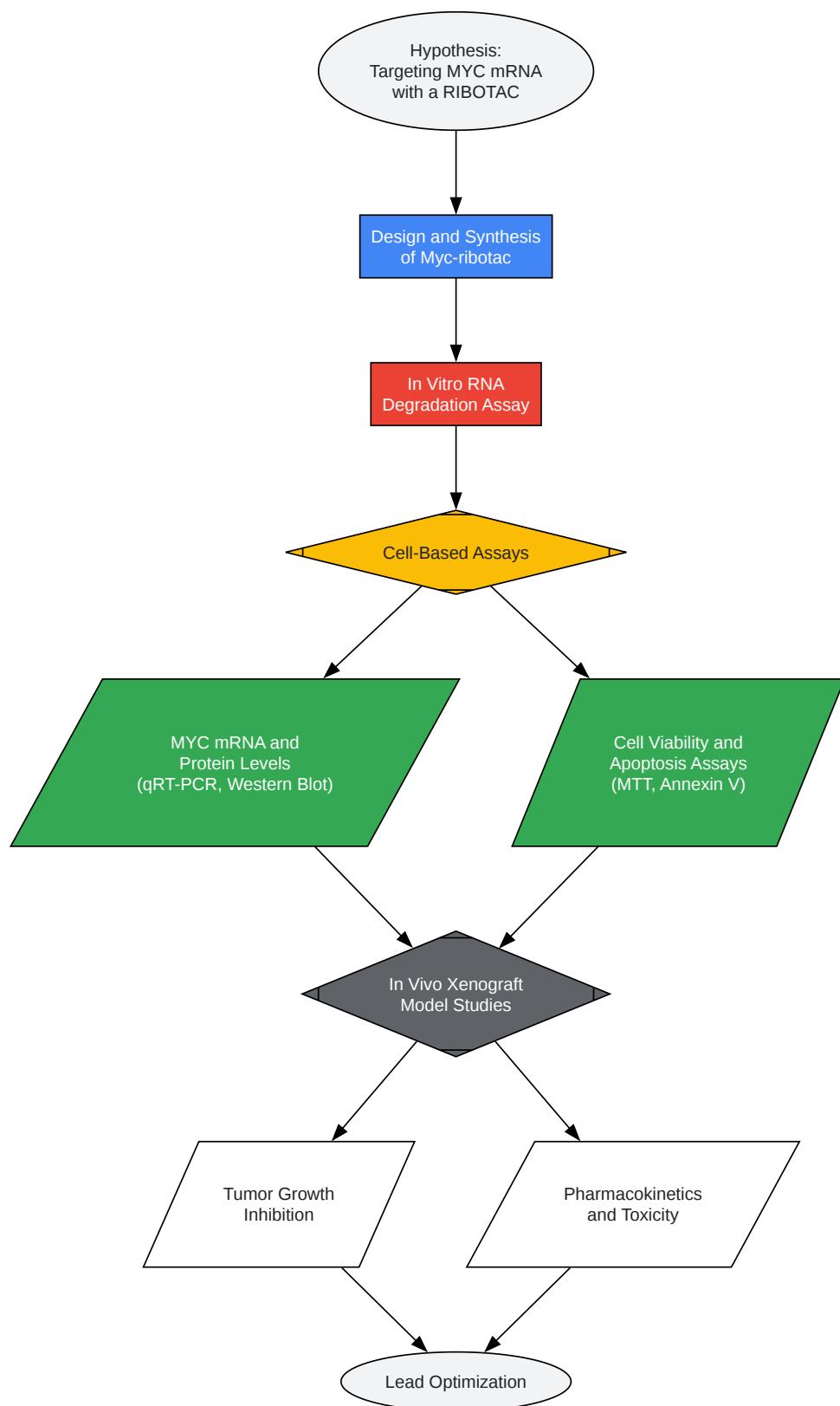
The specific components of the reported **Myc-ribotac** include a pre-miR-155 binder (Anticancer agent 167), an RNA binder (NCI-B16), and an Amino-PEG4-alcohol linker.

Mechanism of Action: Targeted Degradation of MYC mRNA

The mechanism of action of **Myc-ribotac** involves a series of orchestrated molecular events leading to the specific degradation of MYC mRNA.





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